molecular formula C14H20N2O2 B7931584 Benzyl ethyl(pyrrolidin-3-yl)carbamate

Benzyl ethyl(pyrrolidin-3-yl)carbamate

Cat. No.: B7931584
M. Wt: 248.32 g/mol
InChI Key: USBGEPBAMFJQED-UHFFFAOYSA-N
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Description

Benzyl ethyl(pyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C14H20N2O2 It is a carbamate derivative, which means it contains a carbamate functional group (–NHCOO–)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl ethyl(pyrrolidin-3-yl)carbamate typically involves the reaction of benzyl chloroformate with ethyl pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Benzyl chloroformate+Ethyl pyrrolidineBenzyl ethyl(pyrrolidin-3-yl)carbamate+HCl\text{Benzyl chloroformate} + \text{Ethyl pyrrolidine} \rightarrow \text{this compound} + \text{HCl} Benzyl chloroformate+Ethyl pyrrolidine→Benzyl ethyl(pyrrolidin-3-yl)carbamate+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving the carbamate group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can reduce the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as hydroxide ions can replace the benzyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH)

Major Products Formed:

    Oxidation: Formation of this compound oxide

    Reduction: Formation of ethyl(pyrrolidin-3-yl)amine

    Substitution: Formation of substituted carbamates

Scientific Research Applications

Benzyl ethyl(pyrrolidin-3-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal under mild conditions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl ethyl(pyrrolidin-3-yl)carbamate involves its interaction with biological targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

    Benzyl carbamate: Similar structure but lacks the ethyl and pyrrolidine groups.

    Ethyl carbamate: Similar structure but lacks the benzyl and pyrrolidine groups.

    Pyrrolidinyl carbamate: Similar structure but lacks the benzyl and ethyl groups.

Uniqueness: Benzyl ethyl(pyrrolidin-3-yl)carbamate is unique due to the presence of both benzyl and ethyl groups attached to the carbamate moiety, along with the pyrrolidine ring. This combination of functional groups provides distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

benzyl N-ethyl-N-pyrrolidin-3-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-16(13-8-9-15-10-13)14(17)18-11-12-6-4-3-5-7-12/h3-7,13,15H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBGEPBAMFJQED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCNC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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